bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid
Overview
Description
Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid is a chemical compound with the CAS Number: 329912-79-0 . It has a molecular weight of 220.31 . The IUPAC name for this compound is the same as the common name .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20O2/c15-14(16)13-11-9-7-5-3-1-2-4-6-8-10-12(11)13/h3-6,11-13H,1-2,7-10H2,(H,15,16)/b5-3-,6-4+ . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and the presence of any double bonds.Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid and similar compounds have been synthesized using various techniques. For instance, 10,11-Bistrifluoromethyl-i,o-bicyclo[7.2.2]trideca-10,12-diene, a related compound, was synthesized via the Diels-Alder addition, demonstrating the applicability of this method in synthesizing complex bicyclic compounds (Gassman et al., 1979).
- Crystal and Molecular Structure : The crystal and molecular structures of similar bicyclic compounds have been explored. For example, the structure of bicyclo[2,2,2]octadiene-2,5-dicarboxylic acid was determined using symbolic addition procedures and X-ray crystallography, highlighting the importance of structural analysis in understanding these compounds (Hechtfischer et al., 1970).
Chemical Reactions and Properties
- Chemical Reactions : Various chemical reactions involving bicyclic compounds have been studied. For instance, the Degenerate Cope Rearrangement of Tetracyclo[7.3.1.0 2,8 .0 4,12 ]trideca-5,10-diene, a structurally related compound, was investigated to understand its kinetics and reaction mechanisms (Grimme & Krauthäuser, 1997).
- Functionalization and Derivatives : The synthesis of various derivatives of bicyclic compounds has been a focus area. For instance, synthesis of 6-functionalized tricyclodecadienones using radical decarboxylation shows the potential for creating diverse derivatives of these compounds (Zhu et al., 1995).
Advanced Applications
- Organic Synthesis and Catalysis : Bicyclic compounds have been used in the synthesis of complex organic structures and as ligands in catalytic processes. For example, C2-symmetric bicyclo[2.2.2]octa-2,5-dienes were prepared and used for rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids, demonstrating the utility of these compounds in asymmetric synthesis and catalysis (Otomaru et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
(4Z,8E)-bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c15-14(16)13-11-9-7-5-3-1-2-4-6-8-10-12(11)13/h3-6,11-13H,1-2,7-10H2,(H,15,16)/b5-3-,6-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZRVTUKBUOZNP-CIIODKQPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC2C(C2C(=O)O)CCC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C/C=C\CCC2C(C2C(=O)O)CC/C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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